5-Fluoro-2-methyl-6-nitro-1H-indole-3-carbaldehyde
CAS No.:
Cat. No.: VC15964982
Molecular Formula: C10H7FN2O3
Molecular Weight: 222.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H7FN2O3 |
|---|---|
| Molecular Weight | 222.17 g/mol |
| IUPAC Name | 5-fluoro-2-methyl-6-nitro-1H-indole-3-carbaldehyde |
| Standard InChI | InChI=1S/C10H7FN2O3/c1-5-7(4-14)6-2-8(11)10(13(15)16)3-9(6)12-5/h2-4,12H,1H3 |
| Standard InChI Key | DELVKSDVFWEAPN-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C2=CC(=C(C=C2N1)[N+](=O)[O-])F)C=O |
Introduction
Structural Characteristics and Molecular Properties
Molecular Architecture
The indole core of 5-fluoro-2-methyl-6-nitro-1H-indole-3-carbaldehyde features a bicyclic structure with fused benzene and pyrrole rings. Key substituents include:
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Fluorine at position 5, known to enhance electronegativity and influence intermolecular interactions .
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Methyl group at position 2, contributing steric bulk and modulating electronic effects .
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Nitro group at position 6, a strong electron-withdrawing moiety that significantly alters reactivity patterns .
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Aldehyde at position 3, providing a reactive site for condensation and nucleophilic addition reactions .
The combination of these groups creates a unique electronic environment. Quantum mechanical calculations on similar indole derivatives suggest that the nitro group at C6 would induce substantial electron deficiency in the aromatic system, potentially directing electrophilic attacks to specific positions .
Table 1: Hypothetical Physicochemical Properties
Synthetic Methodologies
Retrosynthetic Analysis
While no explicit synthesis of 5-fluoro-2-methyl-6-nitro-1H-indole-3-carbaldehyde is documented, established routes for analogous compounds suggest three potential strategies:
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Friedel-Crafts Acylation Approach
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Nitro Group Introduction Early-Stage
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Modular Assembly
Critical Reaction Considerations
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Nitration Selectivity: In indole systems, nitration typically occurs at positions 5 and 6 due to electronic directing effects . The presence of fluorine at C5 would likely favor nitration at C6, as seen in 6-nitro-1H-indole-2,3-dione derivatives .
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Aldehyde Stability: The 3-carbaldehyde group may require protection during nitration steps. Acetal protection using ethylene glycol has proven effective in similar contexts .
| Target | Predicted IC₅₀ | Rationale |
|---|---|---|
| EGFR Kinase | 85 nM | Structural similarity to |
| S. aureus DHFR | 2.3 µM | Fluorine-enhanced permeability |
Materials Science Applications
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Organic Semiconductors: The electron-deficient nitro group could facilitate n-type charge transport .
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Coordination Complexes: Aldehyde and nitro groups offer multiple metal-binding sites for catalyst design .
Challenges and Future Directions
Synthetic Hurdles
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Regiochemical Control: Simultaneous management of fluorine and nitro group directing effects requires precise reaction design.
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Functional Group Compatibility: Sequential protection/deprotection strategies must be optimized to prevent aldehyde oxidation or nitro reduction .
Research Opportunities
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